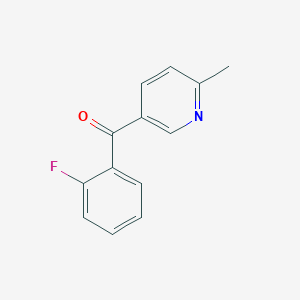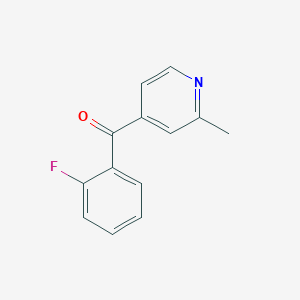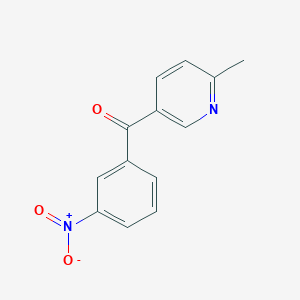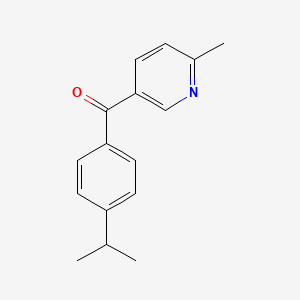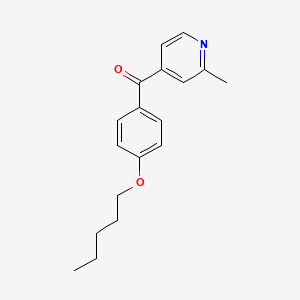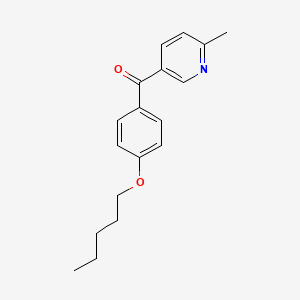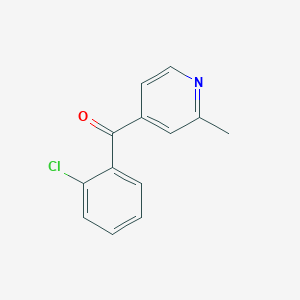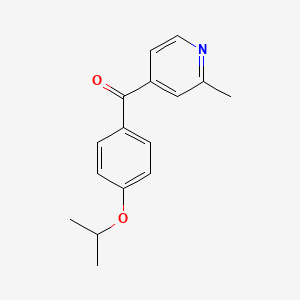
3-(2,3-Difluorophenoxy)azetidine
説明
3-(2,3-Difluorophenoxy)azetidine is a chemical compound with the molecular formula C9H9F2NO . It has an average mass of 185.171 Da and a monoisotopic mass of 185.065216 Da .
Synthesis Analysis
The synthesis of azetidines, including this compound, has been a topic of research in recent years. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the aza Paternò-Büchi reaction, a [2+2] photocycloaddition reaction between an imine and an alkene component .Molecular Structure Analysis
The molecular structure of this compound includes two fluorine atoms, one nitrogen atom, and one oxygen atom . The compound has a density of 1.3±0.1 g/cm³ .Physical And Chemical Properties Analysis
This compound has a boiling point of 242.1±40.0 °C at 760 mmHg and a vapour pressure of 0.0±0.5 mmHg at 25°C . The compound has an enthalpy of vaporization of 47.9±3.0 kJ/mol and a flash point of 100.2±27.3 °C . The index of refraction is 1.512, and the molar refractivity is 43.5±0.3 cm³ .科学的研究の応用
Synthesis and Medicinal Chemistry
Azetidines, such as 3-(2,3-Difluorophenoxy)azetidine, play a significant role in the synthesis of various therapeutics and medicinally relevant molecules. Research has focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, which have shown moderate to significant antioxidant effects, suggesting their potential in medicinal chemistry (Nagavolu et al., 2017).
Catalytic Processes and Ring-Opening Reactions
Azetidines are known for their aptness as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry. They are crucial in various catalytic processes, including Henry, Suzuki, Sonogashira, and Michael additions, and are excellent candidates for ring-opening and expansion reactions, showcasing their versatility as heterocyclic synthons (Mehra et al., 2017).
Antibacterial Agents
Azetidinylquinolones, a class of compounds including azetidine derivatives, have been studied for their antibacterial properties. These compounds, particularly those with specific stereochemical configurations, have demonstrated significant in vitro and in vivo antibacterial activity (Frigola et al., 1995).
Agricultural Research
Azetidine-2-carboxylic acid, an analog of proline, has been used to investigate the relationship between protein synthesis and ion transport in plants, providing insights into how analogs like this compound might impact agricultural practices (Pitman et al., 1977).
Neuroreceptor Binding Studies
Azetidine derivatives have been used to study nicotinic acetylcholine receptor binding properties, providing valuable insights into neurotransmission mechanisms, potentially impacting the development of neuropharmacological agents (Doll et al., 1999).
Drug Discovery
Azetidines serve as building blocks in medicinal chemistry for the rapid synthesis of diversified compounds, including azetidine-3-carboxylic acids. Their utility in the preparation of various pharmaceutical compounds underscores their importance in drug discovery (Ji et al., 2018).
Heteroaromatic Base Modifications
Azetidines have been utilized in the modification of heteroaromatic bases, an important process in drug discovery, exemplified in the synthesis of compounds like the EGFR inhibitor gefitinib (Duncton et al., 2009).
特性
IUPAC Name |
3-(2,3-difluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-7-2-1-3-8(9(7)11)13-6-4-12-5-6/h1-3,6,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTVXNRODZFMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



